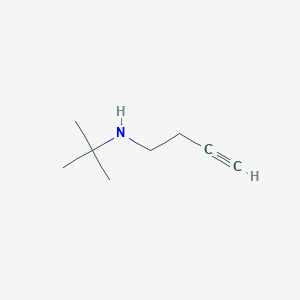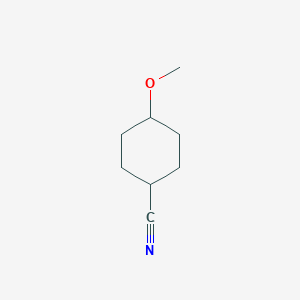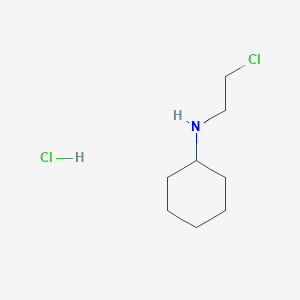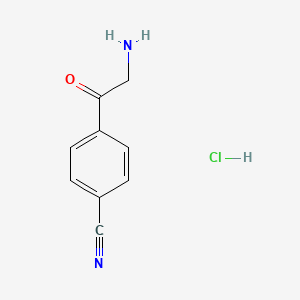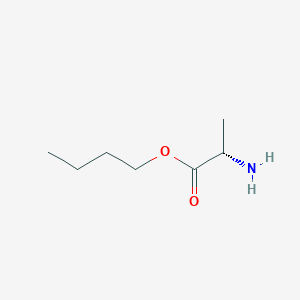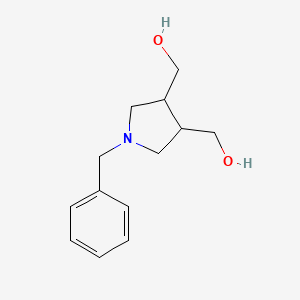
N-Boc-D-glucosamine
Overview
Description
N-Boc-D-glucosamine is a derivative of the naturally occurring amino sugar, D-glucosamine. It is a compound of both amino and carbohydrate components, and is used in a variety of scientific research applications due to its unique properties. This compound is a versatile compound which can be used in a wide range of biochemical and physiological applications.
Scientific Research Applications
Embryo Development and Sex Ratio Influence
Glucosamine, a component of hyaluronic acid, plays a role in embryo development and sex ratio determination. Its addition to in vitro maturation medium can significantly affect the development of oocytes and embryos, as observed in bovine embryos. It affects the metabolism to UDP-N-acetyl glucosamine (UDP-GlcNAc), essential for O-linked glycosylation, and influences the sex ratio bias in vitro due to its interaction with the X-linked enzyme OGT (Kimura, Iwata & Thompson, 2008).
Therapeutic Potential in Various Diseases
Glucosamine has shown potential as a therapeutic agent beyond its traditional use for osteoarthritis relief. Its anti-oxidant and anti-inflammatory properties suggest it could be beneficial in treating cardiovascular disease, neurological deficits, skin disorders, and even cancer. These functions are primarily exerted by modulating inflammatory responses, particularly through the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei, Karimi & Jamialahmadi, 2016).
Life Span Extension in Nematodes and Mice
D-Glucosamine supplementation has been observed to extend the life span in both nematodes and mice. This effect is attributed to its role as an inhibitor of glycolysis, activating AMP-activated protein kinase (AMPK/AAK-2) and increasing mitochondrial biogenesis. This suggests its potential use in dietary supplements to mimic a low-carbohydrate diet and promote longevity (Weimer et al., 2014).
Extracellular Matrix Gene Expression in Fibroblasts
Glucosamine's influence on fibroblast cultures suggests potential applications in orthopaedic medical therapy. Its association with Polideoxirybonucleotide (PDRN) can inhibit MMP13 and IGF-I gene expression in fibroblasts, which are crucial for cartilage collagen degradation and tissue-engineering for cartilage repair, respectively (Avantaggiato et al., 2014).
Extracellular Matrix Components Synthesis
In human primary chondrocytes, Glucosamine and its derivatives show effects on extracellular matrix (ECM) synthesis. The study indicates that Glucosamine can stimulate the synthesis of Glycosaminoglycan, Collagen type II, and Small Leucine-Rich Proteoglycans, suggesting its potential in new cartilage repair strategies (Stoppoloni et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWFSMWAGKKQJB-VARJHODCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553959 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75251-80-8 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)



